molecular formula C16H24N4O3S B2927647 N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 899994-03-7

N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No. B2927647
CAS RN: 899994-03-7
M. Wt: 352.45
InChI Key: UXBYAXPANHMFOA-UHFFFAOYSA-N
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Description

Pyrazole derivatives, such as the one you mentioned, have been extensively studied in recent years due to their unique structure, which combines the properties of pyrazoles and tert-butyl groups. They are known to have a wide range of potential applications in scientific research .


Chemical Reactions Analysis

Pyrazole compounds can undergo a variety of chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates . The specific reactions that your compound can undergo would depend on its exact structure and the conditions it’s exposed to.

Scientific Research Applications

Synthesis and Structural Analysis

  • Compounds involving tert-butyl and pyrazole moieties, such as tert-butyl 2-lithioisobutyrate in tetrahydrofuran (THF), exhibit unique formation behaviors, forming complexes with lithium tert-butoxide and lithium 3-methylpentan-3-olate in THF. These complexes are characterized by their tetrameric nature and remarkable stability above 273 K, which is significant for anionic polymerization applications (Kr̆íž et al., 1995).

Chemical Reactivity and Potential Applications

  • Novel benzimidazole derivatives with tert-butyl and pyrazole units have been synthesized for potential antitumor applications, indicating the significance of these structural motifs in developing therapeutic agents. Certain compounds demonstrated high activity against various cancer cell lines, highlighting the therapeutic potential of such structures (Abonía et al., 2011).
  • The study on the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one demonstrates the potential of tert-butyl and pyrazole containing compounds for synthesizing biologically active molecules (Mironovich & Shcherbinin, 2014).

Luminescence and Biological Activity

  • Lanthanide(III) chelates with polyacid derivatives of thienyl-substituted terpyridine analogues, closely related to the query compound's structural motifs, show strong luminescence properties. These findings are crucial for developing luminescent markers and sensors in bioanalytical applications (Yuan et al., 2004).

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on their structure and the biological system they interact with. For example, some pyrazole compounds have been found to inhibit NO and PGE2 production in LPS-induced RAW264.7 macrophage cells .

properties

IUPAC Name

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3S/c1-16(2,3)20-13(11-8-24-9-12(11)19-20)18-15(22)14(21)17-7-10-5-4-6-23-10/h10H,4-9H2,1-3H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBYAXPANHMFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NCC3CCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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